molecular formula C28H27N3O5S B11092759 methyl 2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11092759
M. Wt: 517.6 g/mol
InChI Key: ONIUFLUGVQYCQL-UHFFFAOYSA-N
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Description

METHYL 2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the benzodioxole and quinoline moieties within its structure suggests potential biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole intermediate, which is then subjected to a series of condensation and cyclization reactions to form the quinoline and thiophene rings. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

METHYL 2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinoline moieties are known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups and the presence of both benzodioxole and quinoline moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

methyl 2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C28H27N3O5S/c1-34-28(33)24-16-6-3-2-4-9-22(16)37-27(24)31-18-7-5-8-19(32)25(18)23(17(13-29)26(31)30)15-10-11-20-21(12-15)36-14-35-20/h10-12,23H,2-9,14,30H2,1H3

InChI Key

ONIUFLUGVQYCQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC6=C(C=C5)OCO6)C(=O)CCC4

Origin of Product

United States

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